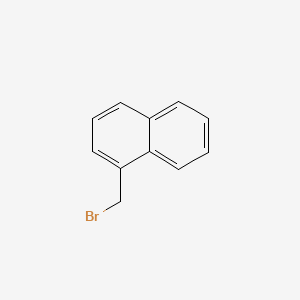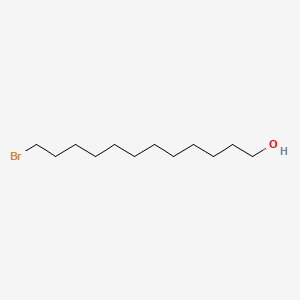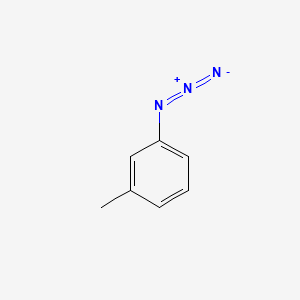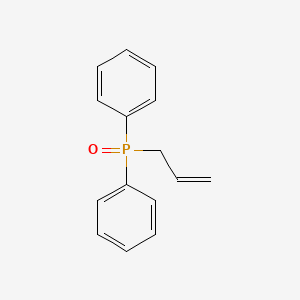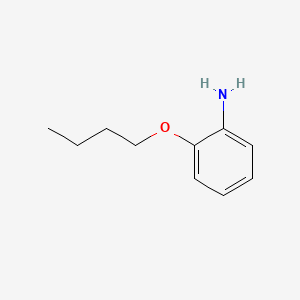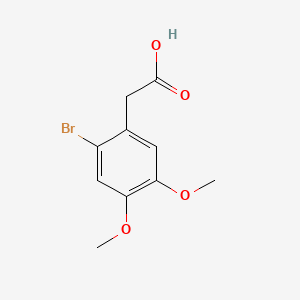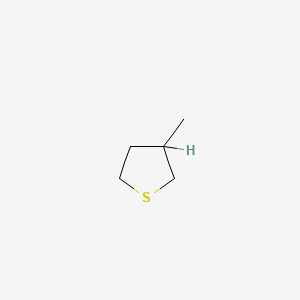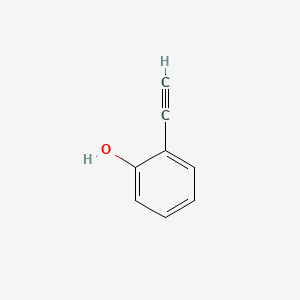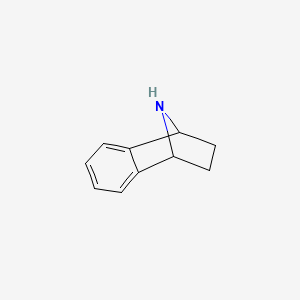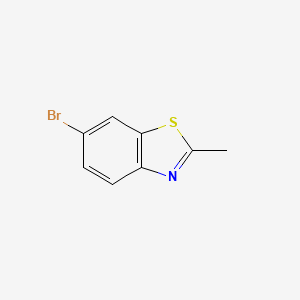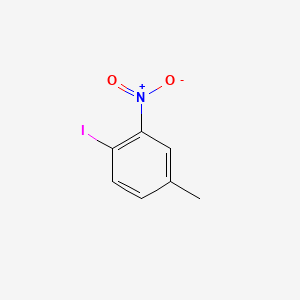![molecular formula C14H20O3 B1266710 2-[4-(Hexyloxy)phenyl]acetic acid CAS No. 60003-46-5](/img/structure/B1266710.png)
2-[4-(Hexyloxy)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Hexyloxy)phenyl]acetic acid is a chemical compound with potential applications in various fields of chemistry and materials science. While specific studies directly addressing this compound are scarce, insights can be drawn from research on structurally similar compounds and related chemical processes.
Synthesis Analysis
The synthesis of compounds similar to 2-[4-(Hexyloxy)phenyl]acetic acid often involves regioselective bromination, etherification, and esterification processes. For example, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid demonstrates a regioselective bromination method, achieving a high yield of 84% (Guzei, Gunderson, & Hill, 2010). Such methods could potentially be adapted for the synthesis of 2-[4-(Hexyloxy)phenyl]acetic acid.
Molecular Structure Analysis
The molecular structure of compounds related to 2-[4-(Hexyloxy)phenyl]acetic acid often features strong intermolecular hydrogen bonding and specific spatial arrangements. For instance, the crystal structure of certain acetic acid derivatives reveals centrosymmetric dimers formed through strong O—H⋯O hydrogen bonding (Rizzoli, Andreetti, Ungaro, & Pochini, 1982). These structural characteristics are crucial for understanding the physical and chemical behavior of the compound.
Scientific Research Applications
Anti-Inflammatory Activity
2-[4-(Hexyloxy)phenyl]acetic acid and its derivatives demonstrate notable anti-inflammatory activity. Studies have shown that certain substituted (2-phenoxyphenyl)acetic acids, which share a structural similarity with 2-[4-(Hexyloxy)phenyl]acetic acid, exhibit anti-inflammatory properties. These compounds, including [2-(2,4-Dichlorophenoxy)phenyl]acetic acid, have been identified for their potency and low toxicity, including ulcerogenicity, marking them as potential therapeutic agents (Atkinson et al., 1983).
Superoxide Scavenging and Anti-Inflammatory Agents
Compounds structurally related to 2-[4-(Hexyloxy)phenyl]acetic acid, such as 5-aryl-2H-tetrazoles and 5-aryl-2H-tetrazole-2-acetic acids, have been synthesized and evaluated for their superoxide scavenging activity. These compounds have shown effectiveness as in vitro scavengers of superoxide, although their efficacy as in vivo anti-inflammatory agents was not significant (Maxwell et al., 1984).
Antibacterial and Antifungal Activities
Research involving metal complexes of structurally similar compounds, such as 2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid, has been conducted to evaluate their antibacterial and antifungal activities. These studies have provided insights into the potential biomedical applications of these compounds in combating microbial infections (Hussien et al., 2017).
Antioxidation Activities
Compounds like 3-Hydroxy-4-methoxy phenyl acetic acid, which are structurally related to 2-[4-(Hexyloxy)phenyl]acetic acid, have been synthesized and their antioxidation activities have been studied. These activities are significant for their potential therapeutic applications in combating oxidative stress-related diseases (Ren, 2004).
Chiral Derivatizing Agents
Research has also focused on using related compounds as chiral auxiliary compounds or derivatizing agents. For example, 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid has been studied for its potential as a chiral derivatizing agent, useful in separating enantiomers of certain chemicals (Majewska, 2019).
Pharmaceutical Metabolism
The metabolism of pharmaceuticals like aceclofenac, which is structurally related to 2-[4-(Hexyloxy)phenyl]acetic acid, has been studied extensively. These studies are vital for understanding the pharmacokinetics and metabolic pathways of such drugs in different species (Bort et al., 1996).
Safety And Hazards
properties
IUPAC Name |
2-(4-hexoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-2-3-4-5-10-17-13-8-6-12(7-9-13)11-14(15)16/h6-9H,2-5,10-11H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDQZDCDWUBCQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10877604 |
Source


|
| Record name | BENZENEACETIC ACID, 4-(HEXYLOXY)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10877604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Hexyloxy)phenyl]acetic acid | |
CAS RN |
60003-46-5 |
Source


|
| Record name | Benzeneacetic acid, 4-(hexyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060003465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZENEACETIC ACID, 4-(HEXYLOXY)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10877604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

